3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione
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Overview
Description
3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione (also known as 4-bromophenol cyclobutenedione) is an organic compound with a molecular formula of C9H8BrO2. It is a colorless solid with a melting point of 125-126°C and a boiling point of 311°C. 4-bromophenol cyclobutenedione is a versatile compound that has been used in a variety of scientific and industrial applications.
Mechanism of Action
4-bromophenol cyclobutenedione undergoes a nucleophilic substitution reaction with a variety of nucleophiles, such as amines, alcohols, and thiols. The reaction is initiated by the attack of the nucleophile on the electrophilic carbon atom of the 4-bromophenol cyclobutenedione, resulting in the formation of a covalent bond between the nucleophile and the electrophilic carbon atom.
Biochemical and Physiological Effects
4-bromophenol cyclobutenedione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, as well as enzymes involved in the metabolism of carbohydrates and lipids. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of nucleic acids, as well as enzymes involved in the metabolism of proteins.
Advantages and Limitations for Lab Experiments
One advantage of 4-bromophenol cyclobutenedione is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound that can be used in a variety of laboratory experiments. However, it is important to note that this compound is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for 4-bromophenol cyclobutenedione. One potential direction is the use of this compound in the development of new pharmaceuticals and agrochemicals. Additionally, this compound could be used in the synthesis of a variety of heterocyclic compounds, as well as in the synthesis of optically active compounds. Furthermore, this compound could be used in the development of new dyes and in the development of new polymers. Finally, further research could be conducted to investigate the biochemical and physiological effects of this compound.
Synthesis Methods
4-bromophenol cyclobutenedione can be synthesized via a number of methods. One such method is the reaction of 4-bromophenol and cyclobutene-1,2-dione in the presence of a base, such as pyridine or triethylamine. This reaction yields the desired product in high yields. Another method involves the reaction of 4-bromophenol and cyclobutene-1,2-dione in the presence of an acid, such as sulfuric acid or hydrochloric acid. This reaction also yields the desired product in high yields.
Scientific Research Applications
4-bromophenol cyclobutenedione has been used in a variety of scientific research applications. It has been used in the synthesis of a number of compounds, including polymers, pharmaceuticals, and agrochemicals. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds. Additionally, it has been used in the synthesis of a number of dyes, as well as in the synthesis of optically active compounds.
properties
IUPAC Name |
3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO3/c11-6-3-1-5(2-4-6)7-8(12)10(14)9(7)13/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPMIPVXQLBHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C2=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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